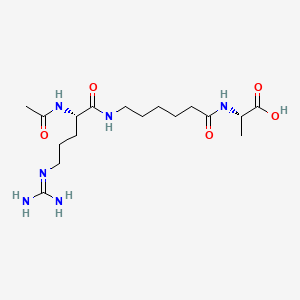
Sitakisogenin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sitakisogenin is a triterpenoid compound isolated from the plant Gymnema sylvestre . It has a molecular formula of C30H50O4 and a molecular weight of 474.72 g/mol . This compound is known for its various biological activities and has been the subject of extensive research due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sitakisogenin typically involves the extraction from Gymnema sylvestre. The plant material is subjected to solvent extraction, followed by chromatographic purification to isolate the compound
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Gymnema sylvestre. The process includes harvesting the plant, drying, and grinding the plant material, followed by solvent extraction and purification using techniques such as high-performance liquid chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Sitakisogenin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .
Applications De Recherche Scientifique
Sitakisogenin has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of triterpenoids and their chemical properties.
Biology: Investigated for its role in modulating biological pathways and its potential as a bioactive compound.
Medicine: Explored for its therapeutic potential in treating conditions such as diabetes, inflammation, and cancer.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of Sitakisogenin involves its interaction with various molecular targets and pathways:
Molecular Targets: this compound targets enzymes and receptors involved in metabolic and inflammatory pathways.
Pathways Involved: It modulates pathways such as the insulin signaling pathway, inflammatory cytokine production, and apoptosis.
Comparaison Avec Des Composés Similaires
Gymnemic Acid: Another triterpenoid from Gymnema sylvestre with similar biological activities.
Oleanolic Acid: A triterpenoid with anti-inflammatory and anti-cancer properties.
Ursolic Acid: Known for its anti-inflammatory and antioxidant activities.
Comparison: Sitakisogenin is unique due to its specific molecular structure and the distinct biological activities it exhibits. While similar compounds like Gymnemic Acid, Oleanolic Acid, and Ursolic Acid share some overlapping properties, this compound’s unique interactions with molecular targets and pathways set it apart .
Propriétés
Formule moléculaire |
C30H50O4 |
|---|---|
Poids moléculaire |
474.7 g/mol |
Nom IUPAC |
(3S,4aS,5S,6aR,6aS,6bR,8aR,10S,12aR,14bS)-4a-(hydroxymethyl)-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,5,10-triol |
InChI |
InChI=1S/C30H50O4/c1-25(2)14-19-18-8-9-21-27(5)12-11-22(32)26(3,4)20(27)10-13-28(21,6)29(18,7)15-24(34)30(19,17-31)16-23(25)33/h8,19-24,31-34H,9-17H2,1-7H3/t19-,20-,21+,22-,23-,24-,27-,28+,29+,30+/m0/s1 |
Clé InChI |
XRTLKHZNPLDRSH-XRWCDFGBSA-N |
SMILES isomérique |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]([C@@]5([C@H]4CC([C@H](C5)O)(C)C)CO)O)C)C)(C)C)O |
SMILES canonique |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(CC1O)CO)O)C)C)(C)C)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-hydroxy-6-[4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazol-1-yl]hexanamide](/img/structure/B12368382.png)










![prop-2-enyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate](/img/structure/B12368463.png)
![trisodium;5-amino-3-[[4-[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12368470.png)
![[4-(4-Pentylcyclohexyl)cyclohexen-1-yl]boronic acid](/img/structure/B12368488.png)
